molecular formula C12H20N4O2 B3225674 tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1250998-28-7

tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B3225674
CAS No.: 1250998-28-7
M. Wt: 252.31 g/mol
InChI Key: WFIZPTBFUXZOGN-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: is a chemical compound that belongs to the class of organic compounds known as imidazo[4,5-c]pyridines. These compounds are characterized by a fused ring structure containing nitrogen atoms, which makes them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a heterocyclic compound. The reaction conditions often require the use of strong bases or acids, and the reaction may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can also be employed to improve efficiency and yield. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, often resulting in the formation of amines.

  • Substitution: : Substitution reactions can introduce new substituents onto the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: : The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: can be compared with other similar compounds, such as:

  • Tert-Butyl 4-(aminomethyl)phenylcarbamate: : This compound has a similar structure but differs in the presence of the phenyl group.

  • Tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: : This compound has a piperidine ring instead of the imidazo[4,5-c]pyridine ring.

The uniqueness of This compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-8-10(9(16)6-13)15-7-14-8/h7,9H,4-6,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIZPTBFUXZOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1CN)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801110951
Record name 5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 4-(aminomethyl)-3,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250998-28-7
Record name 5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 4-(aminomethyl)-3,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250998-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 4-(aminomethyl)-3,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 3
tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 4
tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

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